Methyl (3-methoxy-3-oxopropanoyl)-D-valinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

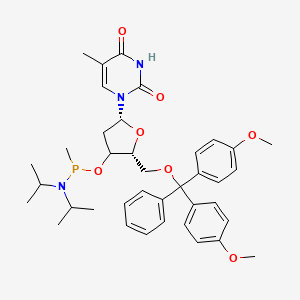

ZLc-002 is a selective inhibitor of the interaction between neuronal nitric oxide synthase (nNOS) and the carboxy-terminal postsynaptic density-95/discs large/zona occludens-1 ligand of nNOS (CAPON). This compound has shown promise in suppressing inflammatory nociception and chemotherapy-induced neuropathic pain. It is also being researched for its potential in treating anxiety disorders and inflammation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of N-methylmorpholine as a base and is carried out under controlled conditions to ensure the purity and yield of the product .

Industrial Production Methods

While specific industrial production methods for ZLc-002 are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The key steps involve the preparation of intermediates and the final condensation reaction, which can be optimized for large-scale production .

Chemical Reactions Analysis

Types of Reactions

ZLc-002 primarily undergoes substitution reactions due to the presence of ester and amide functional groups. These reactions are facilitated by nucleophilic reagents under mild conditions .

Common Reagents and Conditions

Nucleophilic Reagents: Common nucleophiles such as amines and alcohols can react with the ester and amide groups in ZLc-002.

Reaction Conditions: These reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures, and may require a base such as N-methylmorpholine.

Major Products

The major products formed from these reactions include substituted derivatives of ZLc-002, which can be further analyzed for their biological activity and potential therapeutic applications .

Scientific Research Applications

ZLc-002 has a wide range of scientific research applications:

Mechanism of Action

ZLc-002 exerts its effects by selectively inhibiting the interaction between nNOS and CAPON. This disruption prevents the formation of the nNOS-CAPON complex, which is involved in the modulation of neuronal signaling pathways. By inhibiting this interaction, ZLc-002 reduces the production of nitric oxide, a key mediator of inflammatory and neuropathic pain . Additionally, this inhibition promotes synaptogenesis and improves motor function and anxiety-related behaviors in animal models .

Comparison with Similar Compounds

Similar Compounds

(Rac)-ZLc-002: A racemic mixture of ZLc-002 with similar inhibitory properties.

(S)-ZLc-002: The S-enantiomer of ZLc-002, which may exhibit different biological activities.

Uniqueness

ZLc-002 is unique in its selective inhibition of the nNOS-CAPON interaction, which distinguishes it from other nNOS inhibitors that may not target this specific protein-protein interaction. This selectivity makes ZLc-002 a valuable tool for studying the role of nNOS-CAPON interactions in various physiological and pathological processes .

Properties

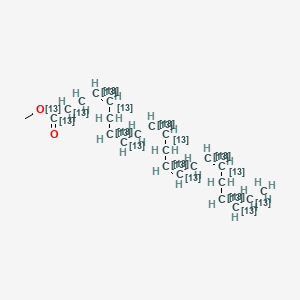

Molecular Formula |

C10H17NO5 |

|---|---|

Molecular Weight |

231.25 g/mol |

IUPAC Name |

methyl (2R)-2-[(3-methoxy-3-oxopropanoyl)amino]-3-methylbutanoate |

InChI |

InChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m1/s1 |

InChI Key |

BWPKYDAJBOUZDX-SECBINFHSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)OC)NC(=O)CC(=O)OC |

Canonical SMILES |

CC(C)C(C(=O)OC)NC(=O)CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-amino-6-(2-bicyclo[2.2.1]hept-5-enylmethoxycarbonylamino)hexanoic acid;hydrochloride](/img/structure/B12393314.png)

![sodium;5-[[2,4-diamino-5-[(2-hydroxy-5-nitrophenyl)diazenyl]phenyl]diazenyl]naphthalene-1-sulfonate](/img/structure/B12393320.png)

![(4R)-6-amino-4-[3-(hydroxymethyl)-5-(5-hydroxypent-1-ynyl)phenyl]-3-methyl-4-propan-2-yl-2H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12393324.png)

![(2R,4S,5R)-5-(hydroxymethyl)-2-[6-[(4-methoxyphenyl)methylamino]purin-9-yl]-3-methyloxolane-3,4-diol](/img/structure/B12393333.png)

![1-[(2R)-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393353.png)

![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)

![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)